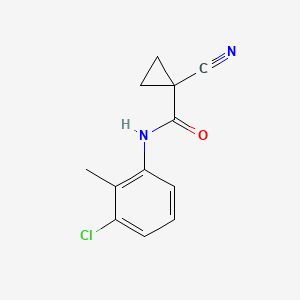
N-(2-(4-(Dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule. It contains functional groups such as an amide, nitro group, and morpholino group. These types of compounds are often used in the field of medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of similar compounds often involves innovative methods such as palladium-catalyzed cyclization processes. The introduction of dimethylanilinoethenyl moiety at positions of the quinoxaline system was achieved by Heck reaction of p-dimethylaminovinylbenzene with bromoquinoxalines in the presence of palladium acetate .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques like X-ray diffraction, FT-IR spectroscopy, and NMR spectroscopy . Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are often used to investigate the electronic, structural, reactivity, and photophysical properties .Chemical Reactions Analysis
Chemical reactions involving similar compounds can lead to the formation of cyclic aminimides and triazindiones, showcasing the compound’s versatility in undergoing cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using techniques like UV-Vis-NIR spectroscopy, photoluminescence spectroscopy, and atomic force microscopy . The HOMO–LUMO energy gap of similar compounds was found to be 2.806 eV indicating stiff and smooth nature of the titled molecule .Wissenschaftliche Forschungsanwendungen
Nichtlineare optische (NLO) Materialien
- Anwendung: N-(2-(4-(Dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamid wurde als neuartiges NLO-Material synthetisiert. Es zeigt nichtlineare optische Reaktionen, was es für Anwendungen in der optischen Schaltung, im 3D-Speicher und in der optischen Begrenzung wertvoll macht .
Organische Halbleiter
Diese Anwendungen unterstreichen die Vielseitigkeit und das Potenzial dieser Verbindung in verschiedenen wissenschaftlichen Bereichen. Forscher untersuchen weiterhin seine Eigenschaften und Anwendungen, was es zu einem spannenden Forschungsgebiet macht . Wenn Sie weitere Details zu einer bestimmten Anwendung wünschen, zögern Sie bitte nicht, zu fragen!
Wirkmechanismus
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide acts as a potent inhibitor of PKC enzymes by binding to the enzyme's active site and preventing the enzyme from phosphorylating its target proteins. This inhibition leads to a decrease in cellular signaling pathways that are regulated by PKC enzymes, ultimately leading to the observed biological effects of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide.
Biochemical and Physiological Effects:
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific cellular context in which it is used. For example, N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that are responsible for the programmed cell death pathway. In addition, N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide has been shown to regulate the activity of ion channels in neurons, leading to changes in synaptic transmission and neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide in scientific research is its high potency and specificity for PKC enzymes. This allows researchers to selectively target PKC enzymes without affecting other cellular signaling pathways. However, one limitation of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide. One potential area of research is the development of more potent and selective PKC inhibitors that can be used in a wider range of experimental settings. In addition, future research could focus on the use of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide in the treatment of various diseases, including cancer and neurological disorders. Finally, research could also focus on the development of new synthetic methods for the production of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide and related compounds.
Synthesemethoden
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide involves a multi-step process that begins with the reaction of 4-nitrobenzoyl chloride with 2-(4-(dimethylamino)phenyl)ethylamine to form 4-nitrobenzamide. This intermediate is then reacted with 2-morpholinoethanol in the presence of a catalyst to yield N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide. The final product is purified using column chromatography and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-23(2)18-7-3-16(4-8-18)20(24-11-13-29-14-12-24)15-22-21(26)17-5-9-19(10-6-17)25(27)28/h3-10,20H,11-15H2,1-2H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPSFKONSIHMDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2379507.png)
![Methyl 1-amino-5-(4-chlorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B2379508.png)
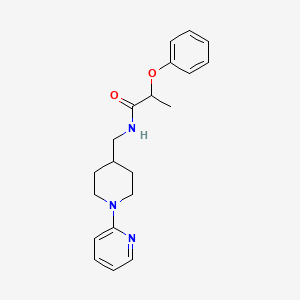
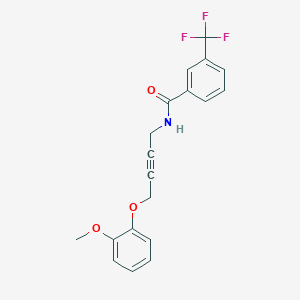


![4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride](/img/structure/B2379514.png)

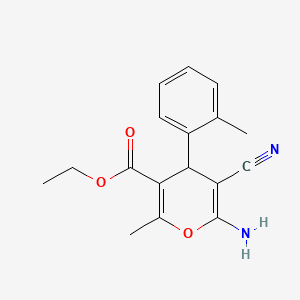
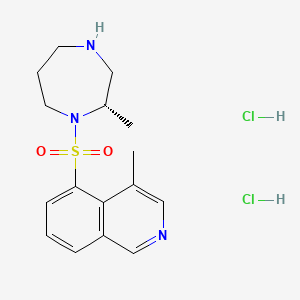
![(R)-1-Boc-3-methyl-[1,4]diazepane](/img/structure/B2379523.png)
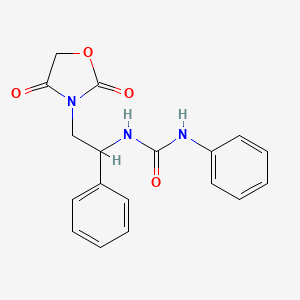
![1-[4-[2-(3-Chlorophenyl)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2379526.png)
